molecular formula C9H9Br2N3OS B7758363 N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid

N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid

Cat. No.: B7758363
M. Wt: 367.06 g/mol
InChI Key: NTJVOTHXYGNFPK-PQMHYQBVSA-N
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Description

N’-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group substituted with bromine and hydroxyl groups, along with a carbamohydrazonothioic acid moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with N-methylcarbamohydrazonothioic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the benzylidene group to a benzyl group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce de-brominated or benzyl derivatives.

Scientific Research Applications

N’-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    3,5-dibromo-4-hydroxybenzoic acid: Shares the dibromo and hydroxy substitution pattern but lacks the carbamohydrazonothioic acid moiety.

    N-benzyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid: Similar structure but with a benzyl group instead of a methyl group.

Uniqueness

N’-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2N3OS/c1-12-9(16)14-13-4-5-2-6(10)8(15)7(11)3-5/h2-4,15H,1H3,(H2,12,14,16)/b13-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJVOTHXYGNFPK-PQMHYQBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=CC(=C(C(=C1)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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